Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Overview
Description
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a useful research compound. Its molecular formula is C10H18ClNO4 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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Biological Activity
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate, also known as R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester, is a derivative of valine and has garnered interest in organic synthesis and pharmaceutical research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.
- Molecular Formula : C12H22ClNO4
- CAS Number : 2137034-08-1
- IUPAC Name : Chloromethyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
This compound functions primarily as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group shields the amino group from unwanted reactions during various synthetic processes. This protection is crucial in peptide synthesis, allowing for selective modifications without compromising the integrity of the amino acid structure .
Biological Activity
The compound's biological activity is primarily linked to its role in enzyme-substrate interactions and protein modifications. Research indicates that it may be utilized in drug development, particularly in designing protease inhibitors, due to its structural similarities with bioactive peptides .
Case Studies and Applications
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Enzyme Interaction Studies :
- This compound has been investigated for its potential to modulate enzyme activity. In vitro studies have demonstrated that derivatives can influence the kinetics of specific enzymes, providing insights into their catalytic mechanisms.
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Drug Development :
- The compound has been explored as a scaffold for developing novel protease inhibitors. Its ability to mimic peptide bonds makes it a candidate for synthesizing compounds that can inhibit proteolytic enzymes involved in various diseases.
- Peptide Synthesis :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-tert-Butoxycarbonyl-L-valine | Similar structure without chloromethyl group | Used as a building block in peptide synthesis |
N-tert-Butoxycarbonyl-D-valine | Enantiomer of the compound | Similar applications in organic synthesis |
tert-Butyl N-(2-chloroethyl)carbamate | Different ester group | Used for similar protective purposes but with different reactivity |
Properties
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-5-7(8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPGXKFAMSVULP-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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